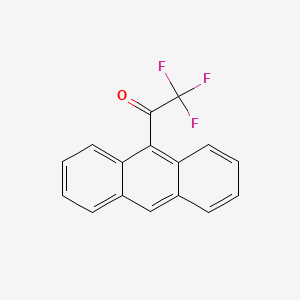
壬基异硫氰酸酯
描述
Nonyl isothiocyanate (NITC) is an organic compound that is commonly used in laboratory experiments and scientific research. It is an alkyl isothiocyanate, meaning it is composed of a carbon chain with an isothiocyanate group attached. NITC is a colorless, low-volatility liquid that is soluble in organic solvents, such as ethanol and ether. It is also a highly reactive compound and is used in a variety of scientific applications, such as synthesis and biochemistry.
科学研究应用
抗真菌应用
壬基异硫氰酸酯因其抗真菌特性而受到研究,尤其是针对植物病原菌、人类病原菌、产毒真菌以及其他真菌,例如木材腐烂真菌和昆虫病原菌。 该化合物具有抑制生长、菌核或孢子萌发以及生物膜形成的能力,使其成为控制各种环境中真菌感染的宝贵药剂 .
合成方法
异硫氰酸酯(如壬基异硫氰酸酯)的合成方法已根据起始材料和官能团进行分类。 这些方法对于以纯净形式生产该化合物至关重要,这对其在科学研究中的应用至关重要 .
健康益处
异硫氰酸酯,包括壬基异硫氰酸酯,与多种健康益处相关。研究表明它们在抗糖尿病、抗癌、镇痛和心血管保护治疗方面的潜力。 它们也可能为神经系统疾病提供治疗选择,并有助于调节甲状腺功能 .
作用机制
Target of Action
Nonyl isothiocyanate, also known as 1-Isothiocyanatononane, is a type of isothiocyanate (ITC), a class of compounds known for their various biological activities . ITCs are known to interact with many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ITCs, including nonyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They are known to interact with their targets and cause changes that can lead to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates, a class of secondary metabolites found in the Brassicaceae family of plants . The conversion of glucosinolates into ITCs occurs upon tissue disruption or fungal challenge, protecting the host against stressors . ITCs, including nonyl isothiocyanate, can affect various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of ITCs are complex and involve several metabolic and elimination processes . After ingestion, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs, including nonyl isothiocyanate.
Result of Action
The molecular and cellular effects of ITCs’ action include the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis . These effects contribute to the chemoprotective and potential anticancer properties of ITCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH can affect the equilibrium between the active form of ITCs (the lactone form) and the inactive form (the carboxylate form) . Additionally, the presence of certain cofactors can influence the enzymatic conversion of glucosinolates into ITCs .
安全和危害
Nonyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
Recent research has discovered more novel mechanisms of action for the effects of isothiocyanates, including the modulation of tumor microenvironment, the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, the modulation of microbiota, and protection against Helicobacter pylori . These findings suggest potential new directions for the study and application of isothiocyanates, including nonyl isothiocyanate.
生化分析
Biochemical Properties
Nonyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of nonyl isothiocyanate is with enzymes involved in detoxification processes, such as glutathione S-transferases. These enzymes catalyze the conjugation of nonyl isothiocyanate with glutathione, facilitating its excretion from the cell . Additionally, nonyl isothiocyanate can interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses to external stimuli .
Cellular Effects
Nonyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, nonyl isothiocyanate can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It also affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, nonyl isothiocyanate can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of nonyl isothiocyanate involves several key interactions at the molecular level. Nonyl isothiocyanate can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. One of the primary mechanisms is the inhibition of enzyme activity through covalent modification of active site residues . This inhibition can lead to the disruption of critical biochemical pathways, resulting in cellular effects such as apoptosis and altered metabolism . Additionally, nonyl isothiocyanate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nonyl isothiocyanate can change over time due to its stability, degradation, and long-term impact on cellular function. Nonyl isothiocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to nonyl isothiocyanate in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of nonyl isothiocyanate in experimental designs.
Dosage Effects in Animal Models
The effects of nonyl isothiocyanate vary with different dosages in animal models. At low doses, nonyl isothiocyanate can exhibit beneficial effects, such as anticancer and anti-inflammatory activities . At high doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where the biological activity of nonyl isothiocyanate increases with dosage up to a certain point, beyond which toxicity becomes apparent . These dosage-dependent effects underscore the importance of optimizing dosage regimens in therapeutic applications.
Metabolic Pathways
Nonyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. The primary metabolic pathway for nonyl isothiocyanate involves conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation facilitates the excretion of nonyl isothiocyanate from the cell, reducing its intracellular concentration and mitigating potential toxicity . Additionally, nonyl isothiocyanate can influence metabolic flux by inhibiting key metabolic enzymes, leading to alterations in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of nonyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins. Nonyl isothiocyanate can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of nonyl isothiocyanate within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
Nonyl isothiocyanate exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of nonyl isothiocyanate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . For example, nonyl isothiocyanate can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of nonyl isothiocyanate is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-isothiocyanatononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYWRFRZHSPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963203 | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-43-7 | |
| Record name | Nonyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4430-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


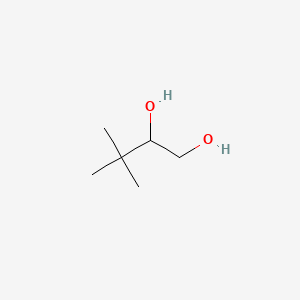
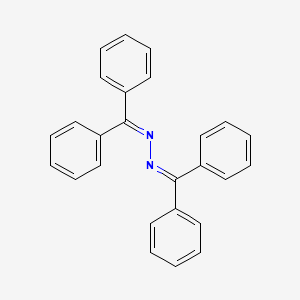
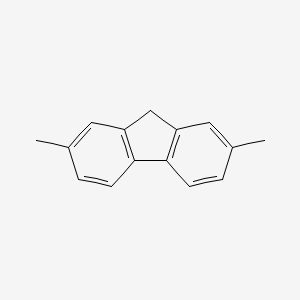
![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)



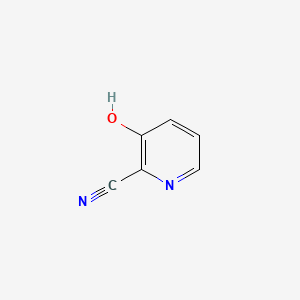
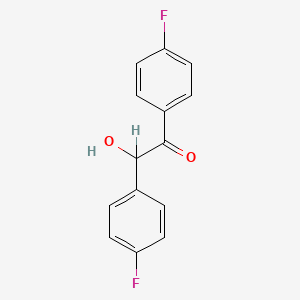
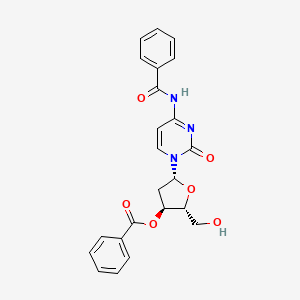
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
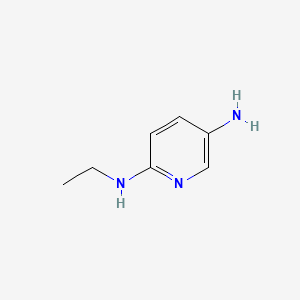
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
